molecular formula C22H23N3O5S B2746151 2-(1,3-dioxoisoindolin-2-yl)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide CAS No. 954591-73-2

2-(1,3-dioxoisoindolin-2-yl)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

Cat. No.: B2746151
CAS No.: 954591-73-2
M. Wt: 441.5
InChI Key: FHZIOZNZDCZSPC-UHFFFAOYSA-N
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Description

The compound “2-(1,3-dioxoisoindolin-2-yl)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide” is a derivative of 2-(1,3-dioxoisoindolin-2-yl)acetohydrazide . These types of compounds have been synthesized and evaluated as antimicrobial agents .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of phthalic anhydride with aminoacetoacetate to afford a phthalimide derivative. This derivative then reacts with hydrazine hydrate to give a new indolinylacetohydrazide derivative . This compound is used as a precursor to synthesize various derivatives depending on the types of reactants .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the reaction of phthalic anhydride with aminoacetoacetate and the subsequent reaction with hydrazine hydrate .

Scientific Research Applications

Structural and Property Studies

  • Research on isoquinoline derivatives like N-cyclohexyl-2-(quinolin-8-yloxy) acetamide and N-(2,6-dimethylphenyl)-2-(quinolin-8-yloxy) acetamide has explored their structural aspects and properties. These compounds, related to the chemical , exhibit interesting behaviors such as gel formation with certain acids and the ability to form crystalline salts and host–guest complexes. These properties have implications for the development of materials with specific optical characteristics like fluorescence emission (Karmakar, Sarma, & Baruah, 2007).

Synthesis and Medicinal Applications

  • A related compound, 2-(3-(2-(1,3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-substituted thiazolidin-5-yl) acetic acid derivatives, has been synthesized and evaluated for its potential as anti-inflammatory agents. The study included molecular docking to ascertain binding affinity, suggesting potential for developing new pharmaceutical agents (Nikalje, Hirani, & Nawle, 2015).

Application in Organic Synthesis

  • The synthesis of 4-aryl-2-methyl-1,2,3,4-tetrahydroisoquinolines, a process related to the chemical , demonstrates the compound's relevance in the field of organic synthesis. This research is valuable for the total synthesis of complex molecules like alkaloids (Toda et al., 2000).

Anticonvulsant and Antidepressant Properties

  • Derivatives of 2-(1,3-dioxoisoindolin-2-yl)acetamide, closely related to the chemical of interest, have been explored for their anticonvulsant and antidepressant effects. This indicates potential application in the treatment of neurological disorders (Zhen et al., 2015).

Fluorescent Sensing Applications

  • A study on a fluorescent sensor based on a quinoline platform, which is structurally related to the compound , illustrates its potential in selective sensing applications, such as distinguishing between different metal ions. This has implications for environmental monitoring and biomedical diagnostics (Zhou et al., 2012).

Future Directions

The future directions for this compound could involve further exploration of its potential antimicrobial properties, as well as the synthesis of various derivatives to evaluate their properties .

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5S/c1-2-11-31(29,30)24-10-9-15-7-8-17(12-16(15)13-24)23-20(26)14-25-21(27)18-5-3-4-6-19(18)22(25)28/h3-8,12H,2,9-11,13-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHZIOZNZDCZSPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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